6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of a suitable aromatic precursor to introduce bromine atoms at specific positions.
Cyclization: The formation of the quinoline ring system is accomplished through a cyclization reaction, often catalyzed by a Lewis acid.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organometallic reagents (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its biological activities, such as its effects on cell proliferation and apoptosis.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-(5-bromo-2-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 6-bromo-4-(5-bromo-2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 6-bromo-4-(5-bromo-2-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Uniqueness
The uniqueness of 6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one lies in the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C19H12Br2FNO |
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Molecular Weight |
449.1 g/mol |
IUPAC Name |
6-bromo-4-(5-bromo-2-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H12Br2FNO/c20-10-5-6-17(22)14(7-10)13-9-18(24)23-19-12-4-2-1-3-11(12)16(21)8-15(13)19/h1-8,13H,9H2,(H,23,24) |
InChI Key |
GXLIDDHKDVAJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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